molecular formula C6H14N2O B3016267 2-amino-N,N,2-trimethylpropanamide CAS No. 62983-26-0

2-amino-N,N,2-trimethylpropanamide

Cat. No.: B3016267
CAS No.: 62983-26-0
M. Wt: 130.191
InChI Key: MWGOOIPMWLYOOW-UHFFFAOYSA-N
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Description

2-Amino-N,N,2-trimethylpropanamide is an organic compound with the molecular formula C6H14N2O. It is a derivative of propanamide, characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N,N,2-trimethylpropanamide can be synthesized through the reaction of acetohydrazide with dimethylcyclopropanone under acidic conditions. The process involves dissolving acetohydrazide in an alcohol or ether solvent, followed by the addition of hydrochloric acid and a catalyst. Dimethylcyclopropanone is then slowly added to the reaction mixture while maintaining a controlled temperature. After the reaction is complete, the product is typically diluted with water and neutralized to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N,N,2-trimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-N,N,2-trimethylpropanamide finds applications in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N,N,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .

Comparison with Similar Compounds

  • 2-Amino-N-methylpropanamide hydrochloride
  • N,N,2-Trimethylalaninamide hydrochloride
  • N,N-Dimethyl-2-(methylamino)propanamide

Comparison: 2-Amino-N,N,2-trimethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-amino-N,N,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,7)5(9)8(3)4/h7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOOIPMWLYOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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